Riboflavin-13C5

Description

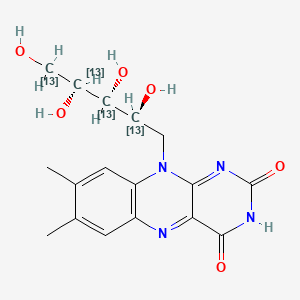

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N4O6 |

|---|---|

Molecular Weight |

380.33 g/mol |

IUPAC Name |

7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxy(2,3,4,5-13C4)pentyl]benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i6+1,11+1,12+1,14+1 |

InChI Key |

AUNGANRZJHBGPY-SNJKMFEESA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[13C@@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of ¹³C₅ Labeled Riboflavin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of ¹³C₅ labeled riboflavin (Vitamin B₂). This isotopically labeled compound is a crucial tool in various research applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry. This document details both biosynthetic and chemo-enzymatic approaches to synthesis, outlines robust purification protocols, and presents quantitative data to inform experimental design.

Introduction to ¹³C₅ Labeled Riboflavin

Riboflavin is an essential micronutrient that serves as the precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a wide range of redox reactions in all living organisms. The incorporation of stable isotopes, such as Carbon-13 (¹³C), into the riboflavin molecule provides a powerful analytical tool for tracing its metabolic fate and quantifying its presence in complex biological matrices. Specifically, ¹³C₅ labeled riboflavin, where five carbon atoms in the ribityl side chain are replaced with ¹³C, offers a distinct mass shift that facilitates its detection and differentiation from its unlabeled counterpart.

Synthesis of ¹³C₅ Labeled Riboflavin

The synthesis of ¹³C₅ labeled riboflavin can be achieved through two primary routes: biosynthesis using microorganisms and chemo-enzymatic methods. The choice of method depends on the desired labeling pattern, yield, and available resources.

Biosynthesis using Ashbya gossypii

The filamentous fungus Ashbya gossypii is a natural overproducer of riboflavin and is widely used for its industrial production.[1] This organism can be cultured in the presence of ¹³C-labeled precursors, which are then incorporated into the riboflavin molecule. To achieve ¹³C₅ labeling in the ribityl side chain, a ¹³C₅-labeled ribose or a precursor that is metabolized to labeled ribose 5-phosphate is supplied in the culture medium.

Biosynthetic Pathway of Riboflavin

The biosynthesis of riboflavin begins with one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[2] The pathway involves a series of enzymatic steps to construct the isoalloxazine ring and attach the ribityl side chain.

Figure 1: Biosynthetic pathway of riboflavin, indicating the entry point for ¹³C labeling.

Experimental Protocol: Biosynthesis

-

Strain and Culture Medium: A high-yielding strain of Ashbya gossypii is cultured in a suitable medium containing a carbon source (e.g., vegetable oil), a nitrogen source (e.g., yeast extract), and essential minerals.[1]

-

Precursor Feeding: A sterile solution of a ¹³C₅-labeled precursor, such as D-ribose-¹³C₅, is added to the culture medium at the appropriate growth phase. The concentration of the labeled precursor should be optimized to ensure efficient incorporation without inhibiting microbial growth.

-

Fermentation: The culture is incubated for a period of 5 to 7 days, during which riboflavin is produced and crystallizes in the medium due to its low solubility.[3]

-

Harvesting: The riboflavin crystals and fungal biomass are harvested from the culture broth by centrifugation or filtration.

Chemo-enzymatic Synthesis

Chemo-enzymatic synthesis offers a more controlled approach to introduce isotopic labels at specific positions. This method typically involves the chemical synthesis of a labeled precursor followed by an enzymatic conversion to riboflavin.

A key enzymatic step is the conversion of 6,7-dimethyl-8-ribityllumazine to riboflavin, catalyzed by riboflavin synthase.[4] The labeled lumazine precursor can be synthesized by condensing a ¹³C₅-labeled ribitylamine derivative with a pyrimidinedione.

Experimental Protocol: Chemo-enzymatic Synthesis

-

Synthesis of Labeled Precursor: A ¹³C₅-labeled 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione is required. This can be synthesized from commercially available ¹³C₅-D-ribose.

-

Condensation Reaction: The labeled pyrimidinedione is condensed with 3,4-dihydroxy-2-butanone 4-phosphate to form ¹³C₅-labeled 6,7-dimethyl-8-ribityllumazine. This reaction is catalyzed by lumazine synthase.

-

Enzymatic Conversion to Riboflavin: The labeled lumazine is then converted to ¹³C₅-riboflavin using riboflavin synthase. This enzymatic step has been reported to proceed with almost quantitative yield.

-

Purification: The final product is purified using chromatographic techniques as described in the purification section.

Purification of ¹³C₅ Labeled Riboflavin

The purification of riboflavin is critical to remove impurities from the synthesis, including unreacted precursors, byproducts, and, in the case of biosynthesis, cellular components. The low solubility of riboflavin in water is a key property exploited in many purification protocols.

Purification Workflow

Figure 2: A general workflow for the purification of riboflavin.

Recrystallization

Recrystallization is a common and effective method for purifying riboflavin.

Experimental Protocol: Recrystallization

-

Dissolution: The crude riboflavin is dissolved in a suitable solvent. While sparingly soluble in water, its solubility can be increased by heating or by using acidic or alkaline solutions. Common solvents for recrystallization include water, methanol, and ethanol.

-

Hot Filtration: If insoluble impurities are present, the hot, saturated solution is filtered.

-

Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure riboflavin crystals. The process should be carried out in the dark to prevent photodegradation.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purification via Acid Dissolution and Precipitation

A more rigorous purification can be achieved using a protocol involving dissolution in mineral acid.

Experimental Protocol: Acid-Based Purification

-

Dissolution: The crude, needle-shaped riboflavin is dissolved in an aqueous mineral acid solution (e.g., hydrochloric acid) at a temperature not exceeding 30°C with intensive stirring.

-

Adsorption of Impurities: Activated charcoal is added to the solution to adsorb dissolved impurities.

-

Filtration: The solution containing the activated charcoal is filtered, for instance, through a ceramic membrane, to remove the charcoal and adsorbed impurities.

-

Precipitation: The filtrate is then treated with a five- to ten-fold volume of water at a temperature not exceeding 30°C to precipitate the purified, spherical crystals of riboflavin.

-

Isolation and Drying: The precipitated crystals are separated by centrifugation or filtration, washed with water, and subsequently dried.

High-Performance Liquid Chromatography (HPLC)

For applications requiring very high purity, reversed-phase HPLC is an effective final purification step.

Experimental Protocol: HPLC Purification

-

Sample Preparation: The partially purified riboflavin is dissolved in a suitable solvent, often the mobile phase, and filtered through a 0.2 µm filter.

-

Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate or formate buffer) and an organic solvent like methanol or acetonitrile.

-

Detection: Riboflavin is detected by its fluorescence (excitation at ~450 nm, emission at ~520 nm) or UV absorbance.

-

Fraction Collection and Lyophilization: The fraction corresponding to the riboflavin peak is collected and lyophilized to obtain the pure, labeled product.

Quantitative Data

The yield and purity of ¹³C₅ labeled riboflavin are critical parameters for its application. The following tables summarize representative quantitative data from the literature for different synthesis and purification methods.

Table 1: Synthesis Yields of Labeled Riboflavin

| Synthesis Method | Organism/Enzyme | Labeled Precursor | Reported Yield | Reference(s) |

| Biosynthesis | Ashbya gossypii | ¹³C-labeled precursors | Up to 15 g/L (unlabeled) | |

| Enzymatic Synthesis | Riboflavin Synthase | Labeled 6,7-dimethyl-8-ribityllumazine | Almost quantitative | |

| Chemo-enzymatic | Multiple enzymes | ¹³C-labeled ribose and nucleobase | Up to 90% (for ATP/GTP) |

Table 2: Purity and Isotopic Enrichment

| Product | Purity | Isotopic Enrichment | Analytical Method | Reference(s) |

| Riboflavin (¹³C₄, ¹⁵N₂) | 97% | ¹³C: 99%, ¹⁵N: 98% | Mass Spectrometry | |

| Riboflavin | >98% | Not Applicable | HPLC | |

| Riboflavin | Recovery >90% | Not Applicable | HPLC |

Conclusion

The synthesis and purification of ¹³C₅ labeled riboflavin can be successfully achieved through a combination of biosynthetic or chemo-enzymatic methods followed by robust purification protocols. The choice of methodology will be guided by the specific research needs, including the desired labeling pattern, required purity, and available instrumentation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to produce and utilize this valuable isotopic tracer in their studies. The use of techniques such as mass spectrometry and NMR is essential for confirming the isotopic enrichment and purity of the final product.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Riboflavin-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Riboflavin-13C5, an isotopically labeled form of Vitamin B2. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic research, offering detailed experimental protocols and a summary of key data.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of riboflavin, where five carbon atoms (¹²C) are replaced with their heavier isotope, carbon-13 (¹³C). This labeling makes it an invaluable tool for tracer studies in metabolic research, particularly in metabolic flux analysis, without altering the fundamental chemical nature of the molecule. The physical and chemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart, Riboflavin.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of this compound. Where specific data for the labeled compound is not available, the data for unlabeled Riboflavin is provided as a close approximation.

| Property | Value | Source |

| Chemical Formula | ¹³C₅C₁₂H₂₀N₄O₆ | N/A |

| Molecular Weight | ~381.38 g/mol | N/A |

| Appearance | Yellow to orange-yellow crystalline powder | [1] |

| Melting Point | Approximately 290 °C (with decomposition) | [1] |

| Solubility | ||

| in Water | Very slightly soluble | [1] |

| in Ethanol | Practically insoluble | [1] |

| in Ether | Practically insoluble | [1] |

| in Chloroform | Practically insoluble | |

| in Acetone | Practically insoluble | |

| in Sodium Hydroxide TS | Soluble | |

| UV Absorption Maxima (λmax) | ~223 nm, 267 nm, 373 nm, 444 nm | |

| Specific Rotation | -115° to -135° (in 0.05 M NaOH) | |

| Loss on Drying | ≤1.5% | |

| Residue on Ignition | ≤0.3% |

Mandatory Visualizations

Signaling Pathway: Riboflavin Metabolism

The following diagram illustrates the metabolic pathway of Riboflavin, showing its conversion into the active coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD). This process is crucial for a wide range of redox reactions within the cell.

Experimental Workflow: Metabolic Flux Analysis

This diagram outlines a typical experimental workflow for conducting metabolic flux analysis (MFA) using this compound as a tracer. This technique allows for the quantification of metabolic pathway activity.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the characterization and application of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the crystalline powder onto a clean, dry watch glass.

-

Grind the crystals into a fine powder using a spatula.

-

Open a capillary tube at one end and press the open end into the powder until a small amount of solid is packed into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

-

-

Apparatus:

-

Use a calibrated digital melting point apparatus.

-

-

Procedure:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary tube with the sample.

-

Set the heating rate to a slow setting (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last crystal melts (the end of melting).

-

The melting point is reported as this range.

-

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima of this compound and to quantify its concentration in solution.

Methodology:

-

Reagents and Materials:

-

This compound

-

Distilled water

-

Sodium hydroxide solution (2 M)

-

Glacial acetic acid

-

Sodium acetate solution (1.4% w/v)

-

Volumetric flasks (amber glass)

-

Pipettes

-

Quartz cuvettes

-

UV-Vis Spectrophotometer

-

-

Preparation of Standard Solution:

-

Accurately weigh approximately 65 mg of this compound and transfer it to a 500 mL amber volumetric flask.

-

Suspend the solid in 5 mL of distilled water.

-

Add 5 mL of 2 M sodium hydroxide solution to dissolve the solid completely.

-

Once dissolved, add approximately 100 mL of distilled water and 2.5 mL of glacial acetic acid.

-

Dilute to the 500 mL mark with distilled water and mix thoroughly.

-

Pipette 10 mL of this stock solution into a 100 mL amber volumetric flask.

-

Add 1.75 mL of 1.4% sodium acetate solution and dilute to the mark with distilled water. This is the working standard solution.

-

-

Instrumental Analysis:

-

Set the spectrophotometer to scan a wavelength range of 200-600 nm.

-

Use a blank solution (prepared in the same manner as the standard but without this compound) to zero the instrument.

-

Rinse a quartz cuvette with the working standard solution and then fill it.

-

Place the cuvette in the spectrophotometer and record the absorbance spectrum.

-

Identify the wavelengths of maximum absorbance (λmax).

-

For quantitative analysis, measure the absorbance at the λmax around 444 nm.

-

-

Data Analysis:

-

The concentration can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To confirm the isotopic enrichment and quantify this compound in complex biological matrices.

Methodology:

-

Sample Preparation (from plasma):

-

To 100 µL of plasma, add a known amount of an appropriate internal standard.

-

Precipitate proteins by adding 125 µL of 0.1 M zinc sulfate, followed by vortexing and centrifugation.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS System and Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Detection: Use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound. The product ions will be specific fragments of the molecule.

-

-

Data Analysis:

-

The retention time of the peak corresponding to this compound should be confirmed against a standard.

-

The mass-to-charge ratio (m/z) of the precursor and product ions will confirm the identity and isotopic labeling.

-

Quantification is achieved by comparing the peak area of this compound to that of the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and the specific positions of the ¹³C labels.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a suitable buffer).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer and Parameters:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

The presence of five enriched carbon signals will be evident.

-

2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the ¹³C signals to their corresponding positions in the molecule by correlating them with the proton signals.

-

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

The chemical shifts (δ) of the ¹³C signals will confirm the positions of the isotopic labels. The integration of these signals relative to any unlabeled carbons (if applicable) can provide information on the isotopic enrichment.

-

References

A Comprehensive Technical Guide to Riboflavin-13C5 and Unlabeled Riboflavin for Researchers and Drug Development Professionals

Introduction

Riboflavin, or Vitamin B2, is a crucial water-soluble vitamin that serves as a precursor to the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[1][2] These flavocoenzymes are essential for a multitude of cellular processes, including energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][2][3] In research and drug development, the use of isotopically labeled riboflavin, such as Riboflavin-13C5, alongside its unlabeled counterpart, provides a powerful tool for a variety of analytical and metabolic studies. This technical guide provides an in-depth comparison of the characteristics of this compound and unlabeled riboflavin, complete with experimental protocols and data presented for clear comparison.

Core Characteristics: A Comparative Overview

The primary distinction between this compound and unlabeled riboflavin lies in their isotopic composition. Unlabeled riboflavin consists of carbon atoms with the natural isotopic abundance, primarily ¹²C. In contrast, this compound is synthetically enriched with five ¹³C isotopes at specific positions within the ribityl chain. This isotopic enrichment does not significantly alter the fundamental chemical and physical properties of the molecule but provides a distinct mass signature that is invaluable for specific analytical applications.

Table 1: Comparison of Physical and Chemical Properties

| Property | Unlabeled Riboflavin | This compound | Key Differences & Significance |

| Chemical Formula | C₁₇H₂₀N₄O₆ | ¹³C₅C₁₂H₂₀N₄O₆ | The presence of five ¹³C atoms in this compound is the defining difference. |

| Molecular Weight | ~376.37 g/mol | ~381.37 g/mol | The increased mass of this compound is the basis for its use in mass spectrometry-based assays. |

| Appearance | Yellow to orange-yellow crystalline powder. | Yellow to orange-yellow solid. | No significant difference in visual appearance. |

| Solubility | Sparingly soluble in water, practically insoluble in ethanol, ether, and chloroform. | Expected to have similar solubility to the unlabeled form. | Isotopic labeling does not significantly affect solubility. |

| Melting Point | Approximately 280-290°C (with decomposition). | Approximately 290°C (with decomposition). | No significant difference in melting point. |

| Stability | Sensitive to light, especially in alkaline solutions. | Expected to have similar light and pH stability. | Isotopic labeling does not alter chemical stability. |

| UV Absorption | Strong absorption in the UV range (260-370 nm). | Expected to have the same UV absorption profile. | The chromophore is unaffected by the isotopic labeling of the ribityl chain. |

Applications in Research and Development

The primary utility of this compound stems from its isotopic enrichment, which allows it to be distinguished from its naturally occurring, unlabeled counterpart by mass-sensitive analytical techniques.

1. Metabolic and Bioavailability Studies

Isotopically labeled riboflavin is instrumental in tracing the absorption, distribution, metabolism, and excretion (ADME) of the vitamin. By administering this compound and measuring the ratio of labeled to unlabeled riboflavin and its metabolites in biological samples, researchers can accurately quantify bioavailability and metabolic turnover.

2. Internal Standards for Quantitative Analysis

In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound serves as an ideal internal standard. Since it co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, it can correct for variations in sample preparation and instrument response, leading to highly accurate quantification of riboflavin in complex matrices like plasma and tissues.

3. Mechanistic Studies with NMR and Vibrational Spectroscopy

The incorporation of ¹³C isotopes can be used as a probe in Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy. These studies can provide detailed insights into the molecular structure, dynamics, and interactions of riboflavin with proteins and other molecules.

Experimental Protocols

Protocol 1: Quantification of Riboflavin in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from a validated method for the determination of vitamin B2 in human plasma.

Objective: To accurately quantify the concentration of riboflavin in human plasma samples.

Materials:

-

Human plasma samples

-

This compound (internal standard)

-

Unlabeled riboflavin (for calibration standards)

-

Zinc sulfate (0.1 M)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 UHPLC with 6460C MS/MS)

-

Analytical column (e.g., Poroshell 120 SB-Aq, 100 mm × 2.1 mm × 2.7 μm)

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 75 µL of a known concentration of this compound solution (internal standard).

-

Add 125 µL of 0.1 M zinc sulfate to precipitate proteins.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 350 µL/min

-

A gradient elution is typically used to separate riboflavin from other plasma components.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for both unlabeled riboflavin and this compound.

-

Unlabeled Riboflavin: Monitor the transition of the precursor ion (m/z 377.1) to a specific product ion.

-

This compound: Monitor the transition of the precursor ion (m/z 382.1) to its corresponding product ion.

-

-

-

-

Quantification:

-

Construct a calibration curve by analyzing standards containing known concentrations of unlabeled riboflavin and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of unlabeled riboflavin to the peak area of this compound for each standard and sample.

-

Determine the concentration of riboflavin in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Workflow Diagram:

Caption: Workflow for Riboflavin Quantification in Plasma.

Riboflavin's Role in Cellular Metabolism

Riboflavin is a central component of cellular metabolism through its conversion to FMN and FAD. These coenzymes are indispensable for the function of a large family of enzymes known as flavoproteins, which catalyze a wide range of redox reactions.

Key Metabolic Pathways Involving Riboflavin Coenzymes:

-

Electron Transport Chain: FAD is a key component of Complex II (succinate dehydrogenase) and FMN is part of Complex I (NADH dehydrogenase), both of which are critical for ATP production through oxidative phosphorylation.

-

Fatty Acid Oxidation (β-oxidation): Acyl-CoA dehydrogenase enzymes, which catalyze the initial step of β-oxidation, require FAD.

-

Citric Acid (TCA) Cycle: The conversion of succinate to fumarate is catalyzed by the FAD-dependent enzyme succinate dehydrogenase.

-

Folate Metabolism: The enzyme methylenetetrahydrofolate reductase (MTHFR), which is crucial for folate metabolism and the regulation of homocysteine levels, is FAD-dependent.

-

Glutathione Redox Cycling: Glutathione reductase, an FAD-dependent enzyme, is essential for regenerating the antioxidant glutathione, thereby protecting cells from oxidative damage.

Signaling Pathway Diagram:

Caption: Role of Riboflavin in Cellular Metabolism.

Conclusion

Unlabeled riboflavin is the biologically active form of vitamin B2, essential for a myriad of physiological functions. This compound, its stable isotope-labeled counterpart, serves as an indispensable tool in modern biomedical and pharmaceutical research. While their fundamental chemical and physical properties are nearly identical, the distinct mass of this compound enables precise and accurate quantification in complex biological systems and facilitates detailed metabolic and mechanistic studies. The complementary use of both unlabeled and labeled riboflavin is crucial for advancing our understanding of this vital nutrient and its role in health and disease.

References

The Labeled Path: A Technical Guide to the Discovery and History of Isotopically Labeled Vitamins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and historical development of isotopically labeled vitamins. From the pioneering work of early 20th-century scientists to the sophisticated analytical techniques used today, this document provides a comprehensive overview of how isotopic labeling has revolutionized our understanding of vitamin metabolism, absorption, and function.

The Dawn of the Tracer Principle: de Hevesy and Schoenheimer

The journey into the metabolic fate of vitamins began with the groundbreaking work of two key figures: George de Hevesy and Rudolf Schoenheimer.

George de Hevesy , a Hungarian chemist, is credited with establishing the "tracer principle." In 1923, he conducted the first experiment using a radioactive isotope to trace a biological process.[1][2] His initial work involved using naturally occurring radioactive isotopes of lead to study its uptake in plants.[1][2][3] This fundamental concept of using an isotope as a distinguishable marker for an element or compound without altering its chemical behavior laid the foundation for all subsequent tracer studies in biology and medicine. He was awarded the Nobel Prize in Chemistry in 1943 for this pioneering work.

Rudolf Schoenheimer , a German-American biochemist, further advanced the tracer method in the 1930s by applying it to the study of intermediary metabolism. He and his colleagues utilized stable isotopes, particularly deuterium (²H), to label fatty acids and cholesterol. Their experiments revealed the dynamic state of body constituents, demonstrating that body fats are continuously being synthesized, broken down, and replaced, a revolutionary concept at the time. Schoenheimer's work with stable isotopes provided a safer alternative to radioactive isotopes for studies in humans and opened the door for investigating the metabolism of a wide range of biological molecules, including vitamins.

The early analytical methods for detecting these isotopic labels were rudimentary by today's standards. De Hevesy used an electroscope to measure radioactivity. For stable isotopes, early mass spectrometers, developed in the early 20th century, were crucial for detecting the minute mass differences between the labeled and unlabeled molecules.

A Chronological Exploration of Isotopically Labeled Vitamins

The application of the tracer principle to vitamins unfolded over several decades, with researchers progressively labeling different vitamins to unravel their complex metabolic pathways.

Vitamin B12 and the Schilling Test: A Diagnostic Breakthrough

One of the earliest and most impactful applications of isotopic labeling in vitamin research was the development of the Schilling test for diagnosing pernicious anemia, a condition caused by the malabsorption of Vitamin B12. Developed by Robert F. Schilling in 1953, this test utilized radioisotopes of cobalt (⁵⁷Co and ⁵⁸Co) to label cyanocobalamin (Vitamin B12).

The test allowed clinicians to differentiate between a dietary deficiency of Vitamin B12 and an inability to absorb the vitamin due to a lack of intrinsic factor, a protein required for B12 absorption.

Experimental Protocol: The Schilling Test (Dual-Isotope Method)

-

Patient Preparation: The patient fasts overnight.

-

Administration of Labeled Vitamin B12: The patient orally ingests two capsules simultaneously:

-

One capsule containing a small, physiological dose (e.g., 0.5 µCi) of Vitamin B12 labeled with ⁵⁷Co and bound to intrinsic factor.

-

A second capsule containing a similar dose of free Vitamin B12 labeled with ⁵⁸Co.

-

-

"Flushing" Dose: One to two hours after the oral dose, the patient receives a large, intramuscular injection of non-labeled Vitamin B12 (e.g., 1000 µg). This "flushing" dose saturates the body's Vitamin B12 binding sites, ensuring that any absorbed radioactive B12 is excreted in the urine.

-

Urine Collection: All urine is collected over a 24-hour period.

-

Analysis: The radioactivity of both ⁵⁷Co and ⁵⁸Co in the 24-hour urine sample is measured using a gamma counter.

Interpretation of Results:

-

Normal Absorption: A healthy individual will absorb both forms of the labeled Vitamin B12, and a significant percentage (typically >10%) of each isotope will be excreted in the urine within 24 hours.

-

Pernicious Anemia (Lack of Intrinsic Factor): The patient will not absorb the free ⁵⁸Co-labeled B12 but will absorb the ⁵⁷Co-labeled B12 bound to intrinsic factor. This results in low urinary excretion of ⁵⁸Co and normal excretion of ⁵⁷Co.

-

Malabsorption (Ileal Disease): The patient will have low urinary excretion of both ⁵⁷Co and ⁵⁸Co, as the intestine is unable to absorb the vitamin regardless of the presence of intrinsic factor.

Quantitative Data from Early Schilling Test Studies

| Patient Group | Number of Patients | Mean 24-hr Urinary Excretion of ⁵⁷Co-B12 (with Intrinsic Factor) (%) | Mean 24-hr Urinary Excretion of ⁵⁸Co-B12 (free) (%) |

| Healthy Controls | 10 | 18.5 | 17.8 |

| Pernicious Anemia | 12 | 15.6 | 2.1 |

| Malabsorption Syndrome | 8 | 3.2 | 2.9 |

This table presents representative data from early studies and may not reflect the full range of results.

Experimental Workflow for the Dual-Isotope Schilling Test

Caption: Workflow of the dual-isotope Schilling test for Vitamin B12 absorption.

Vitamin C: Tracing Absorption with Stable Isotopes

The study of Vitamin C (ascorbic acid) absorption and metabolism benefited greatly from the use of stable isotopes, particularly Carbon-13 (¹³C). These non-radioactive labels allowed for safe administration to human subjects to investigate the bioavailability of this essential nutrient.

Experimental Protocol: ¹³C-Labeled Ascorbic Acid Absorption Study

-

Subject Preparation: Healthy, non-smoking subjects are recruited and typically fast overnight. Baseline blood samples are collected.

-

Administration of Labeled Vitamin C: Subjects ingest a known dose (e.g., 30 mg) of L-[1-¹³C]ascorbic acid dissolved in water.

-

Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly) for several hours post-ingestion.

-

Sample Processing: Plasma is separated from the blood samples.

-

Analysis: The total concentration of Vitamin C in the plasma is measured, often using fluorometric assays. The isotopic enrichment of ¹³C in the plasma ascorbate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to a volatile form.

Quantitative Data: Plasma Enrichment of ¹³C-Ascorbic Acid

| Time Post-Ingestion (minutes) | Mean Plasma ¹³C-Ascorbate Enrichment (Atom % Excess) |

| 0 | 0.00 |

| 15 | 0.15 |

| 30 | 0.35 |

| 45 | 0.48 |

| 60 | 0.55 |

| 90 | 0.45 |

| 120 | 0.30 |

| 180 | 0.15 |

| 240 | 0.08 |

This table represents a typical plasma enrichment curve from a study with ¹³C-labeled ascorbic acid and is illustrative.

Signaling Pathway of Vitamin C Absorption and Analysis

Caption: Process of labeled Vitamin C absorption and subsequent analysis.

Vitamin A: Elucidating Metabolism with Deuterium

The complex metabolism of Vitamin A (retinol) was significantly clarified through the use of deuterium (²H) labeled compounds. These studies helped in understanding the conversion of retinol to its active metabolites and in estimating total body stores.

Experimental Protocol: Deuterated Retinol Dilution for Vitamin A Body Store Estimation

-

Subject Preparation: Subjects are typically in a fasting state. A baseline blood sample is collected.

-

Administration of Labeled Vitamin A: An oral dose of deuterated retinyl acetate (e.g., [²H₄]retinyl acetate) is administered.

-

Equilibration Period: The labeled Vitamin A is allowed to equilibrate with the body's stores over a period of several days (traditionally around 20 days, with newer methods using a 3-day period).

-

Blood Sampling: A second blood sample is collected after the equilibration period.

-

Sample Processing and Analysis: Retinol is extracted from the serum. The ratio of deuterated to non-deuterated retinol (D:H ratio) is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The total body stores of Vitamin A are calculated using mathematical models (e.g., the Olson equation) that incorporate the D:H ratio and the administered dose.

Quantitative Data: Deuterated Vitamin A Dimerization Study

A study investigating the effect of deuterium enrichment on the formation of A2E, a detrimental Vitamin A dimer, in mice yielded the following results:

| Treatment Group | Mean A2E Concentration in Eye (pmol/eye) | Percentage Reduction vs. Control |

| Control (Normal Vitamin A) | 15.2 | - |

| C20-D₃-Vitamin A | 4.9 | 68% |

Logical Relationship in Deuterated Retinol Dilution

Caption: Logical flow of the deuterated retinol dilution technique.

Vitamin D: Uncovering Metabolites with Tritium

The discovery of the active hormonal form of Vitamin D was greatly aided by the use of tritium (³H), a radioactive isotope of hydrogen. In the 1960s, researchers synthesized high specific activity tritiated Vitamin D₃ to trace its metabolic fate.

Experimental Protocol: Early Tritiated Vitamin D₃ Metabolism Study

-

Animal Model: Vitamin D-deficient rats were often used as the experimental model.

-

Synthesis of Labeled Vitamin D: [1,2-³H]Vitamin D₃ with high specific activity was synthesized.

-

Administration: A physiological dose of the tritiated Vitamin D₃ was administered to the rats.

-

Tissue and Blood Collection: At various time points after administration, blood and tissues (particularly liver and intestine) were collected.

-

Extraction and Chromatography: Lipids were extracted from the samples, and the extracts were subjected to silicic acid chromatography to separate the different Vitamin D metabolites based on their polarity.

-

Analysis: The radioactivity of the different chromatographic fractions was measured using a liquid scintillation counter to identify the presence and quantity of the metabolites. This led to the identification of 25-hydroxyvitamin D₃ (25-OH-D₃) as the major circulating form and subsequently 1,25-dihydroxyvitamin D₃ as the active hormonal form.

Vitamin E: Investigating Kinetics with Deuterium

The distinct metabolic fates of different forms of Vitamin E (tocopherols) were elucidated using deuterium-labeled compounds.

Experimental Protocol: Deuterated Tocopherol Kinetics Study

-

Subject Preparation: Human subjects are recruited for the study.

-

Administration: A single oral dose containing an equimolar ratio of d₆-α-tocopheryl acetate and d₂-γ-tocopheryl acetate is administered.

-

Blood and Urine Collection: Blood and urine samples are collected at multiple time points over 48-72 hours.

-

Analysis: The concentrations of the deuterated tocopherols and their metabolites (e.g., carboxyethylhydroxychromans - CEHCs) in plasma and urine are measured by Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data: Plasma Kinetics of Deuterated Tocopherols

| Tocopherol Form | Mean Plasma Half-Life (hours) | Mean Fractional Disappearance Rate (pools/day) |

| d₆-α-tocopherol | 57 ± 19 | 0.33 ± 0.11 |

| d₂-γ-tocopherol | 13 ± 4 | 1.39 ± 0.44 |

Vitamin K: Measuring Absorption with Stable Isotopes

The absorption and kinetics of Vitamin K (phylloquinone) have been investigated using stable isotopes such as ¹³C and deuterium.

Experimental Protocol: Dual-Isotope Vitamin K Absorption and Kinetics Study

-

Steady State Labeling: Subjects ingest capsules containing methyl-¹³C Vitamin K₁ for several days to achieve a steady state of isotopic enrichment in the plasma.

-

Intravenous and Oral Dosing: On the study day, an intravenous dose of unlabeled Vitamin K₁ is administered to measure disposal kinetics. Simultaneously, an oral dose of ring-D₄ Vitamin K₁ is given to measure absorption.

-

Blood Sampling: Blood samples are collected over a period of several hours.

-

Analysis: Plasma Vitamin K₁ concentration is measured by High-Performance Liquid Chromatography (HPLC), and the isotopic composition is determined by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data: Vitamin K₁ Absorption and Kinetics

| Parameter | Value (Mean ± SD) |

| Oral Absorption of Deuterated Vitamin K₁ (%) | 13 ± 9 |

| Disposal Half-Time 1 (hours) | 0.22 ± 0.14 |

| Disposal Half-Time 2 (hours) | 2.66 ± 1.69 |

Conclusion

The introduction of isotopic labeling marked a paradigm shift in nutritional science. The ability to trace the journey of vitamins through the body has provided invaluable insights into their absorption, metabolism, and sites of action. From the early use of radioactive isotopes in diagnostic tests like the Schilling test to the current use of sophisticated stable isotope methodologies coupled with mass spectrometry, the legacy of de Hevesy and Schoenheimer continues to drive our understanding of these vital micronutrients. The detailed experimental protocols and quantitative data presented in this guide serve as a testament to the power of the tracer principle and provide a foundation for future research in vitamin metabolism and drug development.

References

A Technical Guide to Riboflavin-13C5 Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Riboflavin-13C5 in metabolic research. As a stable isotope-labeled analog of Vitamin B2, this compound serves as a powerful tracer for elucidating the dynamics of metabolic pathways, quantifying flux rates, and understanding the roles of its bioactive derivatives, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in cellular bioenergetics and redox homeostasis. This document details experimental design considerations, analytical methodologies, and data interpretation strategies for leveraging this compound in metabolomics and drug development.

Introduction to Riboflavin Metabolism and Stable Isotope Tracing

Riboflavin is an essential micronutrient that, upon cellular uptake, is converted into the coenzymes FMN and FAD. These flavocoenzymes are critical for a vast array of metabolic reactions, acting as electron carriers in the mitochondrial electron transport chain, fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and antioxidant defense.[1][2][3] Stable isotope tracing using compounds like this compound allows researchers to follow the carbon atoms from riboflavin through these intricate metabolic networks. By measuring the incorporation of 13C into downstream metabolites, it is possible to quantify the rates of metabolic reactions, a technique known as metabolic flux analysis (MFA).[4][5] This approach provides a dynamic view of cellular metabolism that is not attainable through traditional metabolomics, which only offers a static snapshot of metabolite concentrations.

Core Applications of this compound in Metabolic Research

The primary applications of this compound in metabolic research include:

-

Metabolic Flux Analysis (MFA): Quantifying the in vivo rates of metabolic pathways where FMN and FAD are involved. This is particularly valuable for studying central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

-

Quantification of FMN and FAD Synthesis: Directly measuring the rate of conversion of riboflavin into its active coenzyme forms. This is crucial for understanding the regulation of flavin homeostasis and its dysregulation in various diseases.

-

Internal Standard for Mass Spectrometry: Serving as a robust internal standard for the accurate quantification of riboflavin and its vitamers in biological samples, correcting for matrix effects and instrument variability.

-

Bioavailability Studies: Assessing the absorption and metabolism of dietary riboflavin.

Experimental Design and Protocols

A successful metabolic tracing study using this compound requires careful experimental design. The following sections outline key considerations and a generalized protocol.

Experimental Design Considerations

-

Choice of Isotopic Tracer: this compound, where five carbon atoms in the ribityl chain are replaced with 13C, is a common choice. Other labeling patterns, such as those on the isoalloxazine ring, can also be used depending on the specific research question.

-

Cell Culture Conditions: Cells should be cultured in a medium where the concentration of unlabeled riboflavin is known and can be controlled. For in vivo studies, the diet of the model organism needs to be carefully managed.

-

Isotopic Steady State: For steady-state MFA, it is crucial to ensure that the isotopic enrichment of intracellular metabolites has reached a plateau. The time required to reach isotopic steady state varies depending on the metabolite and the metabolic pathway, typically ranging from minutes for glycolysis intermediates to hours for nucleotides.

-

Controls: Appropriate controls, such as cells cultured with unlabeled riboflavin, are essential for correcting for the natural abundance of 13C.

Generalized Experimental Protocol for Cell Culture Studies

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and proliferate in standard culture medium.

-

Tracer Introduction: Replace the standard medium with a medium containing a known concentration of this compound and a reduced concentration of unlabeled riboflavin.

-

Time-Course Sampling: Harvest cells at various time points after introducing the tracer to determine the kinetics of label incorporation and to verify the attainment of isotopic steady state.

-

Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline.

-

Extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water.

-

Separate the polar metabolites from lipids and proteins by centrifugation.

-

-

Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions of target metabolites.

-

Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

-

Calculate the fractional enrichment of 13C in each metabolite.

-

Use metabolic modeling software to calculate metabolic fluxes from the mass isotopomer distribution data.

-

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary output of a this compound tracing experiment is the mass isotopomer distribution (MID) of various metabolites. This data can be used to calculate the fractional contribution of riboflavin's carbon atoms to these metabolites and to determine metabolic fluxes.

Table 1: Fractional Carbon Contribution from Different Sources to Riboflavin Biosynthesis in Ashbya gossypii

| Carbon Source | Contribution to Riboflavin (%) |

| Rapeseed Oil | 81 ± 1 |

| Extracellular Glycine | 9 ± 0 |

| Yeast Extract | 8 ± 0 |

Table 2: Intracellular Flavin Concentrations in Mammalian Cell Lines

| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) |

| CHO | 3.1 | 0.46 | 2.2 |

| HEK293 | 14 | 3.4 | 17.0 |

| NIH 3T3 | 8.5 | 1.2 | 9.8 |

Table 3: Plasma Concentrations of Riboflavin and its Vitamers in Healthy Humans

| Vitamer | Median Concentration (nmol/L) | 5-95 Percentile (nmol/L) |

| Riboflavin | 8.6 | 2.7 - 42.5 |

| FMN | 7.0 | 3.5 - 13.3 |

| FAD | 57.9 | 44.5 - 78.1 |

Visualization of Metabolic Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex metabolic pathways and experimental workflows involved in this compound tracing studies.

Conclusion

This compound is an invaluable tool for researchers in metabolism and drug development. Its application in stable isotope tracing and metabolic flux analysis provides unparalleled insights into the dynamic nature of cellular metabolic networks. By enabling the quantification of reaction rates and the elucidation of pathway activities, this compound helps to unravel the complex roles of riboflavin and its coenzymes in health and disease, paving the way for the identification of novel therapeutic targets and the development of innovative treatment strategies. As analytical technologies continue to advance, the applications of this compound in metabolic research are expected to expand, further deepening our understanding of cellular physiology.

References

- 1. Quantification of riboflavin, riboflavin 5'-phosphate and flavin adenine dinucleotide in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Signals from the Circle: Tricarboxylic Acid Cycle Intermediates as Myometabokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 10.41 Riboflavin Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

The Gold Standard: A Technical Guide to Isotope-Labeled Compounds in Clinical Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Precision in Clinical Analysis

In the landscape of clinical diagnostics and drug development, the demand for analytical methods that offer the highest levels of accuracy, precision, and specificity is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool, supplanting traditional immunoassays in a growing number of applications. The cornerstone of quantitative accuracy in clinical mass spectrometry is the use of isotope-labeled compounds, which serve as ideal internal standards. This technical guide provides an in-depth exploration of the principles, applications, and methodologies surrounding the use of these critical reagents.

Stable isotope dilution mass spectrometry (ID-MS) is a definitive method for quantitative analysis.[1] It relies on the addition of a known quantity of a stable isotope-labeled (SIL) analogue of the analyte to the sample at the earliest stage of the analytical workflow.[1] Because the SIL internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer.[2] This co-behavior allows for the highly accurate and precise correction of variations that can occur during the analytical process, from sample preparation to detection.[2][3] The mass spectrometer distinguishes between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge (m/z) ratio, enabling precise quantification by measuring the ratio of their respective signals.

The use of SIL internal standards is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in the analysis of complex biological samples like plasma and urine. By compensating for these effects, SIL standards ensure the reliability of quantitative results, a non-negotiable requirement in clinical decision-making and drug development.

Core Principles of Isotope Dilution Mass Spectrometry

The fundamental principle of isotope dilution is the use of an isotopically distinct version of the analyte as an internal standard (IS). This standard, ideally labeled with stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), or Nitrogen-15 (¹⁵N), is added to the sample in a known amount before any sample processing steps.

The quantification is based on the following relationship:

(Concentration of Analyte) = [(Peak Area of Analyte) / (Peak Area of IS)] x (Concentration of IS)

This ratiometric measurement is inherently more robust than external calibration alone, as any loss of analyte during sample preparation or fluctuation in instrument response will affect both the analyte and the IS equally, leaving the ratio unchanged.

Choosing the Right Isotope-Labeled Internal Standard

The selection of an appropriate SIL internal standard is critical for assay performance. The two most common choices are deuterated (²H) and Carbon-13 (¹³C) labeled compounds.

-

Deuterated (²H) Standards: These are often less expensive and more readily available. However, they can sometimes exhibit a "chromatographic isotope effect," where the deuterated standard separates slightly from the native analyte during chromatography. This can lead to differential matrix effects and potentially compromise accuracy. There is also a risk of back-exchange of deuterium with hydrogen, particularly if the label is on an exchangeable site (e.g., -OH, -NH), which can lead to inaccurate quantification.

-

Carbon-13 (¹³C) Labeled Standards: These are generally considered the gold standard. ¹³C labeling does not typically result in a chromatographic shift, ensuring that the analyte and IS experience the exact same matrix effects. They are also chemically stable with no risk of isotope exchange. While often more expensive to synthesize, the superior performance and reliability of ¹³C-labeled standards can justify the initial investment, especially for complex assays or when the highest accuracy is required.

Quantitative Performance in Clinical Assays

The use of isotope-labeled internal standards significantly enhances the performance of clinical mass spectrometry assays. Key performance metrics such as linearity, precision, and accuracy are consistently improved. Below are tables summarizing typical performance data from validated clinical assays for testosterone, immunosuppressants, and vitamin D metabolites.

Table 1: Performance Characteristics of a Testosterone LC-MS/MS Assay using a ¹³C-Labeled Internal Standard

| Performance Metric | Typical Value | Reference |

| Linearity (Analytical Measurement Range) | 2.9 - 2330.4 ng/dL (r² > 0.99) | |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/dL | |

| Intra-Assay Precision (CV%) | < 10% | |

| Inter-Assay Precision (CV%) | < 15% | |

| Accuracy (Bias vs. Reference Method) | -2.8% to 3.6% | |

| Extraction Recovery | ~90% |

Table 2: Performance Characteristics of an Immunosuppressant LC-MS/MS Assay using Deuterated and/or ¹³C-Labeled Internal Standards

| Analyte | Linearity (ng/mL) | LLOQ (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias) | Reference |

| Cyclosporine A | 2 - 1250 | 2 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |

| Tacrolimus | 0.5 - 42.2 | 0.5 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |

| Sirolimus | 0.6 - 49.2 | 0.6 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% | |

| Everolimus | 0.5 - 40.8 | 0.5 | 0.9 - 14.7% | 2.5 - 12.5% | 89 - 138% |

Table 3: Performance Characteristics of a 25-Hydroxyvitamin D LC-MS/MS Assay using a Deuterated Internal Standard

| Analyte | Linearity | LLOQ (nmol/L) | Inter-Assay Precision (CV%) | Reference |

| 25-OH Vitamin D2 | Good correlation (r=0.91) with RIA | < 4 | 8.4 - 9.5% | |

| 25-OH Vitamin D3 | Good correlation (r=0.91) with RIA | < 4 | 5.1 - 5.6% |

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable results in a clinical setting. Below are examples of methodologies for the quantification of testosterone and immunosuppressants.

Protocol 1: Quantification of Total Testosterone in Serum by LC-MS/MS

This protocol is based on methods that utilize a ¹³C-labeled internal standard for accurate quantification.

1. Materials and Reagents:

-

Testosterone certified reference material

-

¹³C₃-Testosterone internal standard (IS)

-

Methanol, Acetonitrile, Formic Acid (LC-MS grade)

-

Hexane, Ethyl Acetate (HPLC grade)

-

Zinc Sulfate

-

Drug-free human serum for calibrators and quality controls (QCs)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of serum (calibrator, QC, or patient sample) into a clean tube.

-

Add 25 µL of the ¹³C₃-Testosterone IS working solution (e.g., 100 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 200 µL of a protein precipitation solution (e.g., methanol containing zinc sulfate) and vortex vigorously for 1 minute.

-

Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex for 10 minutes to ensure thorough extraction.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile.

-

Gradient: A suitable gradient to separate testosterone from potential interferences.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both testosterone and ¹³C₃-Testosterone.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations using a weighted linear regression (e.g., 1/x²).

-

Determine the concentration of testosterone in patient samples and QCs from the calibration curve.

Protocol 2: Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol is for the simultaneous quantification of tacrolimus, sirolimus, everolimus, and cyclosporine A using their respective deuterated or ¹³C-labeled internal standards.

1. Materials and Reagents:

-

Certified reference materials for each immunosuppressant.

-

Deuterated or ¹³C-labeled internal standards for each analyte.

-

Methanol, Acetonitrile (LC-MS grade).

-

Zinc Sulfate solution (0.1 M).

-

Drug-free whole blood for calibrators and QCs.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of whole blood (calibrator, QC, or patient sample) into a microcentrifuge tube.

-

Add 100 µL of a precipitating solution containing the internal standards in methanol with zinc sulfate.

-

Vortex vigorously for 1 minute to precipitate proteins and release the drugs.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for injection.

3. LC-MS/MS Conditions:

-

LC System: HPLC or UHPLC system, often with online solid-phase extraction (SPE) for enhanced cleanup.

-

Column: C18 or similar reversed-phase column.

-

Mobile Phase A: Water with a suitable modifier (e.g., ammonium acetate, formic acid).

-

Mobile Phase B: Methanol or acetonitrile with a suitable modifier.

-

Gradient: A rapid gradient to separate the four immunosuppressants.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 20 - 50 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization: ESI, positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each immunosuppressant and its corresponding internal standard.

4. Data Analysis:

-

Similar to the testosterone assay, calculate peak area ratios for each analyte/IS pair.

-

Construct individual calibration curves for each immunosuppressant.

-

Quantify the concentration of each drug in the patient samples.

Visualizing Workflows and Pathways

General Workflow in Clinical Mass Spectrometry

The following diagram illustrates the typical workflow in a clinical laboratory performing quantitative analysis by LC-MS/MS, from sample receipt to result reporting.

Metabolic Pathway Analysis: Lipoprotein Kinetics

Stable isotope tracers are invaluable for studying the dynamics of metabolic pathways in vivo. A prominent clinical research application is the investigation of lipoprotein kinetics to understand dyslipidemia in metabolic syndrome. In these studies, a stable isotope-labeled amino acid, such as ¹³C-leucine, is infused into a patient. The labeled amino acid is incorporated into newly synthesized apolipoproteins (e.g., apoB-100 in VLDL and LDL), allowing for the measurement of their production and clearance rates.

The diagram below illustrates the principle of using a ¹³C-leucine tracer to study Very-Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) kinetics.

Conclusion: The Indispensable Role of Isotope-Labeled Compounds

Isotope-labeled compounds are not merely accessories but are fundamental to the practice of modern clinical mass spectrometry. Their use in isotope dilution mass spectrometry provides an unparalleled level of accuracy and precision, which is essential for reliable patient diagnosis, therapeutic drug monitoring, and the development of new pharmaceuticals. The ability to correct for analytical variability, particularly matrix effects, solidifies ID-MS as the gold standard for quantitative analysis in complex biological matrices. Furthermore, the application of stable isotope tracers opens a window into the dynamic processes of human metabolism, offering invaluable insights into disease pathophysiology. As clinical mass spectrometry continues to expand its role in healthcare, the importance and application of isotope-labeled compounds will undoubtedly grow in tandem, driving further improvements in patient care and clinical research.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein transport in the metabolic syndrome: methodological aspects of stable isotope kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Riboflavin-13C5 in Elucidating Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Riboflavin-13C5 as a stable isotope tracer for studying cellular metabolism. While direct quantitative flux data from published this compound tracing studies are limited, this document outlines the foundational principles, detailed experimental protocols, and expected data outcomes based on the known biochemistry of riboflavin and the established methodologies of 13C-Metabolic Flux Analysis (MFA).

Introduction: The Central Role of Riboflavin in Cellular Energetics

Riboflavin (Vitamin B2) is an essential micronutrient that serves as the precursor to the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are critical for a multitude of cellular processes, acting as redox cofactors for a wide array of flavoproteins.[1] Flavoproteins are integral to key metabolic pathways, including the tricarboxylic acid (TCA) cycle, mitochondrial electron transport chain (ETC), fatty acid β-oxidation, and redox homeostasis.[1][2] Given their central role, tracing the metabolism of riboflavin provides a unique window into the bioenergetic state of the cell.

This compound, a stable isotope-labeled version of riboflavin, offers a powerful tool to investigate the dynamics of FMN and FAD synthesis and their subsequent incorporation into flavoproteins. By tracing the fate of the 13C labels, researchers can gain insights into the regulation of these pathways in both healthy and diseased states, making it a valuable asset in drug development and disease modeling.

Principle of this compound Tracing

Stable isotope tracing with this compound follows the core principles of metabolic flux analysis. Cells are cultured in a medium containing this compound, which is taken up and enzymatically converted to FMN-13C5 and FAD-13C5. The heavy carbon isotopes from this compound are incorporated into these coenzymes, increasing their molecular weight.

Mass spectrometry (MS) is then used to detect the mass shift in FMN and FAD, allowing for the quantification of their synthesis and turnover. By analyzing the mass isotopomer distribution (MID) of these flavocoenzymes, it is possible to determine the contribution of the labeled riboflavin to their intracellular pools. Furthermore, the 13C label can be traced to downstream metabolic pathways where FAD and FMN act as cofactors, providing insights into the activity of these pathways.

Data Presentation: Expected Mass Isotopomer Distributions

Table 1: Theoretical Mass Isotopomer Distribution of FMN from this compound

| Mass Isotopomer | Formula | Relative Abundance (%) |

| M+0 | C17H21N4O9P | 0 |

| M+1 | 13C1C16H21N4O9P | 0 |

| M+2 | 13C2C15H21N4O9P | 0 |

| M+3 | 13C3C14H21N4O9P | 0 |

| M+4 | 13C4C13H21N4O9P | 0 |

| M+5 | 13C5C12H21N4O9P | 100 |

Table 2: Theoretical Mass Isotopomer Distribution of FAD from this compound

| Mass Isotopomer | Formula | Relative Abundance (%) |

| M+0 | C27H33N9O15P2 | 0 |

| M+1 | 13C1C26H33N9O15P2 | 0 |

| M+2 | 13C2C25H33N9O15P2 | 0 |

| M+3 | 13C3C24H33N9O15P2 | 0 |

| M+4 | 13C4C23H33N9O15P2 | 0 |

| M+5 | 13C5C22H33N9O15P2 | 100 |

Note: These tables represent a simplified, theoretical scenario. In practice, the observed MIDs will be influenced by factors such as the isotopic purity of the tracer, the presence of unlabeled riboflavin in the basal medium or serum, and the rate of flavocoenzyme turnover.

Experimental Protocols

The following sections provide detailed methodologies for conducting a this compound stable isotope tracing experiment in cultured mammalian cells.

Preparation of this compound Labeling Medium

Objective: To prepare a cell culture medium containing a known concentration of this compound.

Materials:

-

Basal medium deficient in riboflavin (custom formulation required)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile, light-blocking storage bottles

-

0.22 µm sterile filter

Protocol:

-

Prepare this compound Stock Solution:

-

Due to the low solubility of riboflavin in aqueous solutions, a stock solution in DMSO is recommended.[3]

-

Calculate the amount of this compound needed to achieve a desired stock concentration (e.g., 10 mM).

-

Under sterile conditions, dissolve the this compound powder in the appropriate volume of sterile DMSO.

-

Store the stock solution in a light-blocking tube at -20°C.

-

-

Prepare Complete Labeling Medium:

-

To the riboflavin-deficient basal medium, add dFBS to the desired final concentration (e.g., 10%).

-

Add other required supplements (e.g., L-glutamine, antibiotics).

-

Thaw the this compound stock solution and add it to the medium to achieve the final desired concentration (typical concentrations of riboflavin in standard media range from 0.1 to 1.0 µM).[4]

-

Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.1%).

-

Sterile filter the complete labeling medium using a 0.22 µm filter.

-

Store the prepared medium in a sterile, light-blocking bottle at 4°C for short-term use. Protect from light at all times to prevent photodegradation of riboflavin.

-

Cell Culture and Labeling

Objective: To culture cells in the presence of this compound to achieve isotopic steady state.

Materials:

-

Adherent or suspension mammalian cells

-

Complete this compound labeling medium

-

Standard cell culture vessels (flasks, plates)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in standard culture vessels at a density that will allow for sufficient growth during the labeling period.

-

Culture cells in standard, unlabeled medium until they reach the desired confluency (typically 50-60% for adherent cells).

-

Remove the unlabeled medium and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed complete this compound labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. The time required will depend on the cell type and the turnover rate of FMN and FAD. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal labeling time.

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites, including labeled FMN and FAD.

Materials:

-

Ice-cold PBS

-

Quenching solution: 80:20 methanol:water with 0.1 M formic acid, pre-chilled to -70°C.

-

Cell scrapers (for adherent cells)

-

Centrifuge capable of reaching -9°C

-

Dry ice

Protocol:

-

Place the culture vessels on ice to slow down metabolism.

-

Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS.

-

For adherent cells:

-

Immediately add the pre-chilled quenching solution to the plate.

-

Place the plate on dry ice.

-

Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

For suspension cells:

-

Centrifuge the cell suspension at a low speed (e.g., 500 x g) for a short duration at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in the pre-chilled quenching solution.

-

-

Vortex the cell lysates vigorously.

-

Centrifuge the lysates at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new pre-chilled tube.

-

Store the extracts at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate and quantify the different mass isotopomers of FMN and FAD.

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Method (example):

-

Column: A C18 reversed-phase column suitable for polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from 100% A to 100% B over a suitable time to separate FMN and FAD from other metabolites.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: 40°C.

MS/MS Method (example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole, or full scan with parallel reaction monitoring (PRM) on a high-resolution instrument.

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each mass isotopomer of FMN and FAD (see Table 3 for theoretical values).

Table 3: Theoretical MRM Transitions for 13C5-labeled FMN and FAD

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| FMN-13C5 | 462.1 | (To be determined empirically) |

| FAD-13C5 | 835.2 | (To be determined empirically) |

Note: The exact product ions for fragmentation need to be determined experimentally by infusing standards.

Visualizations: Pathways and Workflows

Signaling and Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways involved in this compound metabolism.

Experimental Workflow

The following diagram outlines the complete experimental workflow for a this compound tracing experiment.

Conclusion

This compound is a promising tool for dissecting the intricate roles of flavocoenzymes in cellular metabolism. While the direct application of this tracer is still an emerging area, the principles and protocols outlined in this guide provide a solid framework for researchers to design and execute informative experiments. By tracing the path of this compound, scientists can gain deeper insights into the metabolic adaptations in various physiological and pathological contexts, ultimately aiding in the discovery of novel therapeutic targets and the development of innovative treatment strategies.

References

Unraveling Cellular Metabolism: An In-depth Technical Guide to Metabolic Flux Analysis Using Stable Isotopes

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) using stable isotopes has emerged as a cornerstone technique for quantifying the intricate network of metabolic reactions within living cells.[1][2] This powerful methodology provides a detailed snapshot of cellular physiology by tracing the flow of atoms from labeled substrates through metabolic pathways.[3][4] For researchers in basic science and professionals in drug development, understanding and leveraging MFA can unlock critical insights into disease mechanisms, identify novel therapeutic targets, and optimize bioprocesses.[5] This guide delves into the core principles of stable isotope-based MFA, provides detailed experimental protocols, presents quantitative data from key studies, and visualizes the interplay between metabolic pathways and crucial signaling networks.

Core Principles of Metabolic Flux Analysis

Metabolic flux refers to the rate of turnover of metabolites through a specific biochemical reaction or a series of reactions. Unlike other 'omics' technologies that provide static snapshots of cellular components, MFA offers a dynamic view of the metabolic state. The fundamental concept involves introducing a substrate labeled with a stable isotope, most commonly Carbon-13 (¹³C), into a biological system. As cells metabolize this labeled substrate, the isotope is incorporated into various downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative or absolute fluxes through different metabolic pathways.

The workflow of a typical ¹³C-MFA experiment can be broken down into several key stages:

-

Experimental Design: This involves selecting the appropriate isotopic tracer, labeling strategy, and culture conditions to effectively probe the metabolic pathways of interest.

-

Isotope Labeling Experiment: Cells or organisms are cultured in a medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

-

Sample Quenching and Metabolite Extraction: Metabolism is rapidly halted (quenched), and intracellular metabolites are extracted for analysis.

-

Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using MS or NMR.

-